molecular formula C12H14BrNO4S B6644734 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid

Cat. No.: B6644734
M. Wt: 348.21 g/mol
InChI Key: OIBUGSPVXKVXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid, also known as BMS-433796, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It has been found to be effective in inhibiting the activity of a class of enzymes called matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix (ECM) proteins.

Mechanism of Action

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid inhibits the activity of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent enzymes that require zinc ions for their activity. This compound contains a sulfamoyl group that chelates the zinc ion in the active site of the enzyme, thereby inhibiting its activity. This leads to the inhibition of ECM degradation and the promotion of tissue repair.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of MMP-2 and MMP-9, which are involved in the degradation of ECM proteins. This leads to the promotion of tissue repair and the inhibition of tumor invasion and metastasis. This compound has also been found to reduce the severity of arthritis in animal models by inhibiting the activity of MMPs. It has been found to have no significant toxicity in animal studies.

Advantages and Limitations for Lab Experiments

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid. One direction is the development of more potent and selective MMP inhibitors that can be used as therapeutic agents for various diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in humans. This will provide valuable information on its safety and efficacy as a therapeutic agent. The development of new delivery systems that can improve the solubility and bioavailability of this compound is also an important future direction. Finally, the study of the role of MMPs in various diseases and the identification of new targets for MMP inhibitors is an important area of research.

Synthesis Methods

The synthesis of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid involves a multi-step process that starts with the reaction of 4-bromo-3-nitrobenzoic acid with 3-methylbut-2-en-1-ol to obtain the corresponding ester. The ester is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with sulfamide to obtain the desired compound. The final product is obtained after purification by crystallization.

Scientific Research Applications

3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. It has been found to be effective in inhibiting the activity of MMPs, which are involved in the degradation of ECM proteins. MMPs play a crucial role in the progression of cancer by promoting tumor invasion and metastasis. This compound has been found to inhibit the activity of MMP-2 and MMP-9, which are overexpressed in various cancers. It has also been found to be effective in reducing the severity of arthritis in animal models by inhibiting the activity of MMPs.

Properties

IUPAC Name

3-bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c1-8(2)5-6-14-19(17,18)11-4-3-9(12(15)16)7-10(11)13/h3-5,7,14H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBUGSPVXKVXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.